Kinase Binding Affinity Across 6-Halogenated Scaffolds
In a direct head‑to‑head comparison of 6‑halogenated quinoline‑2‑carboxylic acid derivatives, the iodo analog (R = I) exhibited a Kᴅ of 7.9 nM against GAK kinase, compared to 1.9 nM for the bromo analog and 6.7 nM for the chloro analog [1]. For RIPK2 kinase, the iodo derivative displayed a Kᴅ of 69 nM, which is 1.2‑fold more potent than the bromo analog (Kᴅ 110 nM) and 1.3‑fold more potent than the chloro analog (Kᴅ 85 nM) [1]. These data demonstrate that the iodine substituent does not uniformly track with halogen size or lipophilicity, and its binding profile is target‑specific.
| Evidence Dimension | Kinase binding affinity (Kᴅ, nM) |
|---|---|
| Target Compound Data | GAK Kᴅ = 7.9 nM; RIPK2 Kᴅ = 69 nM |
| Comparator Or Baseline | 6‑Chloro: GAK Kᴅ = 6.7 nM, RIPK2 Kᴅ = 85 nM; 6‑Bromo: GAK Kᴅ = 1.9 nM, RIPK2 Kᴅ = 110 nM |
| Quantified Difference | For RIPK2, iodo analog is 1.2‑fold more potent than bromo (69 vs 110 nM) and 1.3‑fold more potent than chloro (69 vs 85 nM) |
| Conditions | Competition binding assay (DiscoverX), n = 2, J. Med. Chem. 2019 |
Why This Matters
The non‑linear relationship between halogen identity and kinase binding indicates that the iodo derivative cannot be predicted from chloro/bromo data and must be empirically evaluated, justifying its distinct procurement for kinase‑targeted programs.
- [1] J. Med. Chem. 2019, 62, 5, 2830–2836. Table 2. Kinase binding of halogenated quinolines. DOI: 10.1021/acs.jmedchem.8b01213. View Source
